molecular formula C14H21NO B5763894 1-[2-(4-methylphenoxy)ethyl]piperidine

1-[2-(4-methylphenoxy)ethyl]piperidine

Cat. No.: B5763894
M. Wt: 219.32 g/mol
InChI Key: DTNPQRLFVANRNG-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]piperidine is a piperidine derivative featuring a phenoxyethyl side chain with a methyl substituent at the para position of the phenyl ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets, enzyme inhibition, and antimicrobial applications. This compound is synthesized via nucleophilic substitution reactions, often involving benzyl halides and piperidine precursors under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 87% in related syntheses .

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-5-7-14(8-6-13)16-12-11-15-9-3-2-4-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNPQRLFVANRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-methylphenoxy)ethyl]piperidine typically involves the reaction of 4-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(4-methylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding phenol and piperidine derivatives.

Scientific Research Applications

1-[2-(4-methylphenoxy)ethyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: It is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Modifications and Substituent Effects

The pharmacological profile of piperidine derivatives is highly sensitive to substituents on the phenyl ring and the ethyl linker. Key comparisons include:

Table 1: Substituent Effects on Piperidine Derivatives
Compound Name Substituents (Phenoxy Group) Key Structural Features Biological Implications
1-[2-(4-Methylphenoxy)ethyl]piperidine 4-methylphenoxy Methyl enhances lipophilicity Potential CNS activity; metabolic stability
Cloperastine p-chloro-α-phenylbenzyloxy Bulky chloro-substituent Antitussive (cough suppression)
4-[2-(4-Chlorophenoxy)ethyl]piperidine 4-chlorophenoxy Chloro increases electron-withdrawing effects Antimicrobial/antiviral potential
1-[2-(3-Bromophenoxy)ethyl]piperidine 3-bromophenoxy Bromo enhances halogen bonding Higher toxicity risks
  • Methyl vs. Halogen Substituents: The methyl group in this compound offers moderate lipophilicity, balancing membrane permeability and metabolic stability.

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